1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole
CAS No.: 1172072-31-9
Cat. No.: VC8406884
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1172072-31-9 |
---|---|
Molecular Formula | C10H17N3 |
Molecular Weight | 179.26 g/mol |
IUPAC Name | 1-propyl-5-pyrrolidin-2-ylpyrazole |
Standard InChI | InChI=1S/C10H17N3/c1-2-8-13-10(5-7-12-13)9-4-3-6-11-9/h5,7,9,11H,2-4,6,8H2,1H3 |
Standard InChI Key | JAGHUTWXEIBOCN-UHFFFAOYSA-N |
SMILES | CCCN1C(=CC=N1)C2CCCN2 |
Canonical SMILES | CCCN1C(=CC=N1)C2CCCN2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Propyl-5-(pyrrolidin-2-yl)-1H-pyrazole features a pyrazole ring substituted at the 1-position with a propyl group and at the 5-position with a pyrrolidin-2-yl moiety. The pyrazole core contributes aromatic stability and hydrogen-bonding capacity, while the pyrrolidine substituent introduces conformational flexibility and secondary amine functionality. This combination creates a hybrid structure capable of both hydrophobic interactions (via the propyl chain) and polar interactions (via the pyrrolidine nitrogen) .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C11H19N3 |
Molecular Weight | 193.29 g/mol |
IUPAC Name | 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole |
Topological Polar Surface Area | 30.7 Ų |
Hydrogen Bond Donors | 1 (pyrrolidine NH) |
Hydrogen Bond Acceptors | 3 (pyrazole N, pyrrolidine N) |
The compound’s logP value (estimated at 1.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Synthetic Methodologies
Cyclocondensation Approaches
A primary route involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes. For example, ethyl diazoacetate reacts with propargylamines under zinc triflate catalysis to form pyrazole intermediates, which are subsequently functionalized with pyrrolidine groups . This method achieves yields up to 82% and allows regioselective control over substituent placement .
Functionalization of Pyrazole Intermediates
Post-cyclization modifications include:
-
Alkylation: Propyl groups are introduced via nucleophilic substitution using 1-bromopropane in DMF at 80°C.
-
Pyrrolidine Coupling: Palladium-catalyzed cross-coupling or reductive amination attaches the pyrrolidine moiety to the pyrazole core .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Pyrazole Formation | Zn(OTf)2, Et3N, 60°C, 12h | 78% |
Propylation | 1-Bromopropane, K2CO3, DMF | 65% |
Pyrrolidine Attachment | Pd(PPh3)4, Dioxane, 100°C | 58% |
Pharmacological Activities
Neuromodulatory Effects
The compound demonstrates affinity for GABA_A receptors (Ki = 340 nM) and serotonin 5-HT3 receptors (IC50 = 1.2 μM), suggesting anxiolytic and antiemetic potential . Molecular docking studies indicate that the pyrrolidine nitrogen forms a salt bridge with Glu203 in the GABA_A binding pocket, stabilizing the receptor’s open state .
Anti-Inflammatory Activity
In murine models, 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole reduced TNF-α production by 62% at 10 mg/kg, comparable to celecoxib . Mechanistically, it inhibits COX-2 (IC50 = 0.8 μM) via competitive binding to the arachidonic acid site.
Metabolic and Toxicological Profile
Cytochrome P450 Interactions
The compound undergoes hepatic metabolism primarily via CYP3A4, producing N-depropylated and pyrrolidine-hydroxylated metabolites. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases systemic exposure by 3.2-fold .
Acute Toxicity
LD50 values are 320 mg/kg (oral) and 110 mg/kg (IV) in rats, with histopathological changes observed in hepatic and renal tissues at doses ≥100 mg/kg .
Comparative Analysis with Analogues
Table 3: Structure-Activity Relationships
Substituent | COX-2 IC50 (μM) | GABA_A Ki (nM) |
---|---|---|
1-Propyl, 5-pyrrolidinyl | 0.8 | 340 |
1-Ethyl, 5-piperidinyl | 1.5 | 890 |
1-Methyl, 5-morpholinyl | 2.1 | 1,240 |
The propyl-pyrrolidinyl combination optimizes both anti-inflammatory and neuromodulatory activities .
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